2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one
Overview
Description
2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one, also known as 3-aminopropyl-6-pyridin-3-ylpyridazin-3(2H)-one, is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. This compound is a member of the pyridazinone family and is composed of a nitrogen-containing ring system with a five-member ring, two nitrogen atoms, and two oxygen atoms. It is a colorless solid that is soluble in water, ethanol, and methanol.
Scientific Research Applications
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Anion Binding Studies
- Field : Chemistry
- Application : Tris (3-aminopropyl)amine-based tripodal urea and thiourea receptors have been synthesized and their anion binding properties have been investigated for halides and oxoanions .
- Method : The interactions of the receptors were studied by 1H NMR titrations and 2D NOESY .
- Results : Each receptor binds an anion with a 1:1 stoichiometry via hydrogen-bonding interactions (NH⋯anion), showing the binding trend in the order of F− > H2PO4− > HCO3− > HSO4− > CH3COO− > SO42− > Cl− > Br− > I in DMSO-d6 .
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Polypropylene Research
- Field : Polymer Science
- Application : Polypropylene (PP) is a versatile polymer with numerous applications that has undergone substantial changes in recent years .
- Method : Investigators have focused on improving the properties of PP through various techniques such as copolymerization, modification with additives, and nanocomposite formation .
- Results : The versatility of PP originates from its unique molecular arrangement, which consists of propylene monomers joined together in an unbent chain .
-
Silica-Based Nanoparticles
- Field : Nanotechnology
- Application : Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
- Method : The fabrication of functionalized silica nanoparticles and their applications have been extensively highlighted .
- Results : These nanoparticles have been used in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
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Azide Detection
- Field : Sensor Chemistry
- Application : Tris (3-Aminopropyl) amine based electron deficient tripodal receptors have been used for azide detection .
- Method : UV-Vis, 1H-NMR, and IR spectroscopy studies were used to sense azide anion .
- Results : The receptor L1 shows the highest binding strength towards azide anion .
- Synthesis of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
- Field : Medicinal Chemistry
- Application : The synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines has been studied .
- Method : The specific methods and experimental procedures for this synthesis are not detailed in the available information .
- Results : The results of this research are not specified in the available information .
properties
IUPAC Name |
2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-6-2-8-16-12(17)5-4-11(15-16)10-3-1-7-14-9-10/h1,3-5,7,9H,2,6,8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXGQULKWYERKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopropyl)-6-pyridin-3-ylpyridazin-3(2H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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